molecular formula C20H34F2O5 B7852671 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha

13,14-dihydro-16,16-difluoro Prostaglandin F2alpha

カタログ番号: B7852671
分子量: 392.5 g/mol
InChIキー: VKXDPYJGORHMKW-PMDATTJOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Research into 13,14-dihydro-16,16-difluoro Prostaglandin (B15479496) F2α stems from the extensive study of its parent compound, Prostaglandin F2α (PGF2α). Scientists have sought to create more stable and selective analogs, leading to the development of molecules with modifications such as dihydrogenation and fluorination. While direct research on 13,14-dihydro-16,16-difluoro Prostaglandin F2α is not extensively published, its structural characteristics suggest potential applications explored in related analogs, particularly in ophthalmology and reproductive medicine.

Compound NameCAS NumberMolecular FormulaMolecular Weight
13,14-dihydro-16,16-difluoro Prostaglandin F2α139023-31-7C20H34F2O5392.5 g/mol

Prostaglandin F2α (PGF2α), pharmaceutically known as dinoprost, is a naturally occurring prostanoid that plays a crucial role in a wide array of physiological processes. wikipedia.orgrxlist.com These hormone-like lipid mediators are involved in the contraction and relaxation of smooth muscle, blood pressure control, and inflammation. rxlist.com

PGF2α exerts its effects by binding to the Prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor. nih.gov This interaction triggers a cascade of intracellular signals that lead to various physiological responses. patsnap.com One of the most well-documented roles of PGF2α is in the female reproductive system. It is instrumental in luteolysis (the degradation of the corpus luteum) and stimulates uterine muscle contractions, making it essential for inducing labor. wikipedia.orgpatsnap.com In veterinary medicine, it is widely used for estrous cycle synchronization in livestock. patsnap.com

Beyond reproduction, PGF2α is involved in cardiovascular homeostasis and has been implicated in blood pressure regulation and atherosclerosis. nih.gov It is also one of the more abundant prostaglandins (B1171923) found at sites of inflammation. nih.gov

The therapeutic use of natural prostaglandins like PGF2α is often limited by their rapid metabolism and chemical instability. This has driven the development of synthetic analogs with modifications designed to overcome these limitations.

Fluorination: The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance pharmacological properties. In the context of prostaglandins, adding two electron-withdrawing fluorine atoms, as seen in 16,16-difluoro analogs, can significantly delay in vivo degradation. glpbio.comcaymanchem.com This modification can lead to a more stable compound with a prolonged duration of action. Fluorination can also increase the lipophilicity of the molecule, potentially enhancing its affinity for the hydrophobic pockets of its target receptors. researchgate.net

Dihydrogenation: The saturation of the double bond between carbons 13 and 14 (resulting in a "13,14-dihydro" analog) is another key modification. While this double bond is often considered important for the potency of natural PGF2α, its removal in certain synthetic analogs has been shown to improve receptor selectivity. nih.govnih.gov For instance, the saturation of this bond in some analogs improves selectivity for the FP receptor over other prostanoid receptors, which can reduce the incidence of side effects. entokey.com Research on 13,14-dihydro PGE1, a metabolite of PGE1, has shown that it retains biological activity comparable to its parent compound, suggesting that this modification does not necessarily eliminate biological function. glpbio.comcaymanchem.com

The combination of these modifications—fluorination and dihydrogenation—aims to create a prostaglandin analog with enhanced stability, improved receptor selectivity, and a more favorable therapeutic profile.

While specific research on the biological activities of 13,14-dihydro-16,16-difluoro Prostaglandin F2α has not been widely evaluated, the research trajectories of structurally similar analogs provide significant insight into its potential areas of investigation. glpbio.com Many of these analogs have found applications in the treatment of glaucoma.

Prostaglandin analogs are a first-line treatment for glaucoma, a condition characterized by elevated intraocular pressure (IOP). reviewofoptometry.com Analogs such as latanoprost (B1674536) and travoprost, which are also PGF2α derivatives, effectively lower IOP by increasing the outflow of aqueous humor from the eye. nih.govnih.gov The mechanism involves remodeling the extracellular matrix in the eye's outflow pathways. reviewofoptometry.com Latanoprost itself is a 13,14-dihydro prostaglandin analog, highlighting the therapeutic relevance of this structural feature. entokey.comnih.gov The development of these drugs showcases the success of modifying the PGF2α structure to create potent and stable ocular hypotensive agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[(3R)-4,4-difluoro-3-hydroxyoctyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h4,6,14-18,23-25H,2-3,5,7-13H2,1H3,(H,26,27)/b6-4-/t14-,15-,16+,17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXDPYJGORHMKW-PMDATTJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(CCC1C(CC(C1CC=CCCCC(=O)O)O)O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC([C@@H](CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34F2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Prostaglandin F2alpha Analogs

Advanced Synthetic Strategies for Prostaglandin (B15479496) F2alpha Derivatives

The quest for more potent and stable PGF2α analogs has driven the evolution of synthetic strategies beyond classical linear approaches. Modern methods emphasize convergence, efficiency, and the introduction of unique functionalities, such as fluorine atoms, to modulate the biological activity and metabolic stability of the target compounds.

Convergent syntheses offer significant advantages in terms of efficiency and flexibility, allowing for the late-stage coupling of complex molecular fragments. This approach is particularly well-suited for the synthesis of fluorinated PGF2α analogs, where the fluorine atoms can be incorporated into one of the fragments prior to the coupling reaction. For instance, the synthesis of 15-deoxy-15,15-difluoro-PGF2α derivatives has been reported, showcasing the strategic placement of fluorine to enhance biological activity. researchgate.net These syntheses often involve the preparation of a fluorinated ω-side chain synthon and a separate cyclopentane (B165970) core, which are then joined using powerful cross-coupling reactions. This modular approach allows for the synthesis of a variety of analogs by simply modifying the structure of the individual fragments.

The introduction of fluorine atoms, particularly at the C-16 position, can significantly alter the compound's properties, including its receptor binding affinity and metabolic profile. The synthesis of these analogs requires specialized fluorination methodologies and careful strategic planning to ensure the stereochemical integrity of the final product.

Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the power of traditional organic synthesis to create highly efficient and enantioselective routes to prostaglandins (B1171923) and their analogs. nih.govnih.gov A notable strategy involves the use of a common intermediate, a bromohydrin, which serves as a radical equivalent of the well-known Corey lactone. nih.govnih.govresearchgate.net This key intermediate can be synthesized chemoenzymatically in just two steps with high enantioselectivity. nih.govnih.govresearchgate.net

This concise method allows for the synthesis of PGF2α on a gram scale in as few as five steps. nih.govnih.govresearchgate.net The chiral cyclopentane core is established with high enantiomeric excess, and the lipid side chains are subsequently installed through cost-effective methods like nickel-catalyzed cross-couplings and Wittig reactions. nih.govnih.gov This strategy has been successfully applied to the synthesis of various PGF2α analogs, including fluprostenol, bimatoprost, cloprostenol, and latanoprost (B1674536). nih.gov The efficiency and scalability of this chemoenzymatic route hold the potential to make these important therapeutic agents more accessible. nih.govnih.gov

Metathesis reactions, particularly cross-metathesis (CM), have emerged as a powerful tool for the synthesis of prostaglandins and their analogs. acs.orgnih.gov This strategy allows for the late-stage introduction of the complete ω-side chain onto a pre-formed cyclopentane core, offering a high degree of convergence. acs.org The application of CM has been successful in the total synthesis of PGF2α, providing high (E)-selectivity for the C13-C14 double bond. acs.orgnih.gov

Metathesis Approach Key Features Application in Prostanoid Synthesis
Cross-Metathesis (CM)Late-stage introduction of the ω-side chain; High (E)-selectivity for the C13-C14 double bond.Total synthesis of PGF2α and various analogs. acs.orgnih.gov
Ring-Closing Metathesis (RCM)Formation of cyclic structures.Synthesis of prostanoid precursors. google.com
Alkyne Metathesis (RCAM/ACM)Formation of internal alkynes, which can be stereoselectively reduced to (Z)-alkenes.Flexible synthesis of prostaglandins and their lactone analogs. acs.org

Key Synthetic Intermediates and Mechanistic Considerations

The stereocontrolled synthesis of PGF2α analogs relies heavily on the use of well-defined chiral building blocks and stereoselective reactions to construct the complex molecular architecture.

For decades, the Corey lactone has been a cornerstone in the synthesis of prostaglandins and their analogs. nih.gov This versatile intermediate, a bicyclic lactone diol, contains the key stereochemical information required for the cyclopentane core of the target molecule. The Corey lactone can be efficiently converted to the Corey aldehyde, which then serves as a handle for the introduction of the ω-side chain, typically through a Horner-Wadsworth-Emmons reaction. google.com

The Julia–Lythgoe olefination is a classical yet highly effective method for the formation of trans-disubstituted alkenes, making it particularly suitable for the construction of the C13-C14 double bond in the ω-side chain of PGF2α analogs. google.comresearchgate.netorganic-chemistry.org This reaction involves the coupling of a phenylsulfone derivative with an aldehyde or ketone. organic-chemistry.org

A convergent synthesis of PGF2α analogs can be achieved by employing the Julia–Lythgoe olefination to connect a structurally advanced prostaglandin sulfone (containing the cyclopentane core and the α-side chain) with an enantiomerically pure aldehyde representing the ω-side chain. google.com This strategy offers the advantage of producing high-purity prostaglandin analogs and allows for the synthesis of a series of derivatives from a common intermediate. google.comnih.gov The reaction proceeds through a multi-step sequence involving the formation of an intermediate alcohol, its functionalization, and a subsequent reductive elimination, typically using sodium amalgam or samarium iodide, to yield the desired alkene. organic-chemistry.org

Deoxydifluorination Protocols in Prostanoid Synthesis

The introduction of gem-difluoro groups into organic molecules, a key feature of compounds like 13,14-dihydro-16,16-difluoro Prostaglandin F2α, is a powerful strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity. A primary method for achieving this transformation is deoxydifluorination, which involves the conversion of a carbonyl group (a ketone or aldehyde) into a difluoromethylene group.

In the context of prostanoid synthesis, this reaction is typically employed at a late stage, targeting a ketone precursor of the desired fluorinated prostaglandin. One of the most common reagents used for this purpose is diethylaminosulfur trifluoride (DAST, (C₂H₅)₂NSF₃) and its analogues, such as Deoxofluor. rsc.org These reagents have proven effective in the synthesis of various gem-difluoro derivatives of natural products. rsc.org

The general mechanism of deoxydifluorination with DAST involves the initial reaction of the ketone with the reagent to form a fluorosulfurane intermediate. This is followed by the elimination of sulfur monoxide and a fluoride (B91410) ion to generate a carbocation, which is then attacked by another fluoride ion to yield the gem-difluoro compound. The reaction conditions for deoxydifluorination can vary depending on the specific substrate, but they generally require careful control of temperature and reaction time to avoid side reactions. rsc.org

For the synthesis of a 16,16-difluoro prostaglandin analog, the synthetic route would likely involve the preparation of a 16-keto prostaglandin intermediate. This intermediate would then be subjected to deoxydifluorination using a reagent like DAST to install the gem-difluoro group at the C-16 position. This approach has been successfully applied to the synthesis of other fluorinated prostanoids, demonstrating its utility in accessing these valuable molecules.

Table 1: Common Deoxydifluorination Reagents in Prostanoid Synthesis

Reagent NameChemical FormulaTypical Application
Diethylaminosulfur Trifluoride (DAST)(C₂H₅)₂NSF₃Conversion of ketones and aldehydes to gem-difluoro compounds.
Deoxofluor(CH₃OCH₂CH₂)₂NSF₃A less hazardous alternative to DAST with similar reactivity.
Bis(2-methoxyethyl)aminosulfur Trifluoride(CH₃OCH₂CH₂)₂NSF₃Another DAST analogue with improved safety profile.

Strategic Incorporation of Fluorine Atoms into Prostanoid Scaffolds

The introduction of fluorine atoms into the prostanoid scaffold is a deliberate strategy to enhance the therapeutic potential of these molecules. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and pharmacological properties of the parent compound.

One of the primary motivations for fluorination is to improve metabolic stability. Prostaglandins are often rapidly metabolized in vivo, which can limit their therapeutic efficacy. The incorporation of fluorine atoms, particularly as a gem-difluoro group, can block sites of metabolic oxidation, thereby prolonging the half-life of the drug. glpbio.com For instance, the addition of two electron-withdrawing fluorine atoms is expected to stabilize the molecule and delay its degradation. glpbio.combiomol.comcaymanchem.com

Furthermore, the strategic placement of fluorine can influence the binding affinity and selectivity of the prostanoid for its target receptor. The electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the receptor's binding site. This can result in increased potency and a more desirable pharmacological profile.

In the case of 13,14-dihydro-16,16-difluoro Prostaglandin F2α, the gem-difluoro group at the C-16 position is a key modification. The synthesis of such analogs often starts from a common intermediate, the Corey lactone, which provides a versatile platform for the elaboration of the prostaglandin core. researchgate.netrsc.org The omega side chain, containing the difluoro moiety, is typically introduced through a Horner-Wadsworth-Emmons reaction with a suitably functionalized phosphonate (B1237965) reagent. For example, the synthesis of Tafluprost (B1681877), a 15-deoxy-15,15-difluoro PGF2α analog, involves the reaction of an aldehyde intermediate with diethyl 3,3-difluoro-2-oxohexylphosphonate. google.com A similar strategy could be envisioned for the synthesis of 16,16-difluoro analogs.

The reduction of the 13,14-double bond to yield the dihydro derivative is another important structural modification. This change can also impact the biological activity and metabolic profile of the molecule. The combination of both the dihydro feature and the gem-difluoro substitution at C-16 in 13,14-dihydro-16,16-difluoro Prostaglandin F2α represents a concerted effort to optimize the therapeutic properties of the natural PGF2α scaffold.

Table 2: Examples of Strategically Fluorinated Prostaglandin Analogs

Compound NamePosition of FluorinationRationale for Fluorination
Tafluprost15,15-difluoroEnhanced metabolic stability and receptor affinity.
LatanoprostPhenyl group on omega chainImproved penetration and receptor binding.
TravoprostTrifluoromethylphenyl group on omega chainIncreased potency and duration of action.
16,16-difluoro PGE₂16,16-difluoroIncreased biological activity and reduced side effects. oup.com

Metabolic Pathways and Pharmacokinetics of Fluorinated Dihydro Prostaglandin Analogs in Research Models

In Vivo and In Vitro Metabolic Transformations of Prostaglandin (B15479496) F2alpha and Its Analogs

The metabolic fate of Prostaglandin F2alpha (PGF2α) and its synthetic analogs is a critical determinant of their biological activity and duration of action. In both in vivo and in vitro research models, these compounds undergo a series of well-defined enzymatic transformations that lead to their inactivation and eventual excretion. The primary metabolic route involves enzymatic oxidation followed by reduction and subsequent side-chain shortening.

The initial and rate-limiting step in the catabolism of endogenous prostaglandins (B1171923) like PGF2α is the oxidation of the hydroxyl group at the C-15 position. nih.gov This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts the biologically active prostaglandin into its largely inactive 15-keto derivative. mdpi.com The activity of 15-PGDH is a key factor in regulating the local concentration and physiological effects of prostaglandins. nih.gov Synthetic analogs of PGF2α are often designed with structural modifications near the C-15 position specifically to hinder the enzymatic action of 15-PGDH, thereby conferring resistance to metabolic degradation. nih.gov

Following the initial oxidation by 15-PGDH, the resulting 15-keto prostaglandin is typically unstable. It is rapidly converted to a more stable metabolite by the action of a reductase enzyme, which reduces the double bond at the C-13,14 position. This results in the formation of 13,14-dihydro-15-keto-Prostaglandin F2alpha (PGFM). nih.govnih.gov This compound is recognized as the first prominent and major circulating metabolite of PGF2α found in plasma. nih.govcaymanchem.com Due to its relative stability and abundance, the measurement of PGFM in plasma or other biological fluids is a reliable method used to assess the in vivo production and turnover of the parent PGF2α. caymanchem.comnih.gov

After the formation of 13,14-dihydro-15-keto-PGF2α, the metabolic process continues through further enzymatic modifications. The primary routes for downstream metabolism involve beta-oxidation of the carboxylic acid (alpha) side chain and, to a lesser extent, omega-oxidation of the alkyl (omega) side chain. nih.gov These processes shorten the carbon chains from both ends of the molecule, leading to the formation of dinor (C18) and tetranor (C16) metabolites. nih.govresearchgate.net One significant urinary metabolite identified in research models is 5α, 7α-dihydroxy-11-keto tetranorprostane 1,16-dioic acid. nih.gov The identification and structural analysis of these various downstream products are typically accomplished using techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov

Table 1: Major Metabolites in the PGF2α Degradation Pathway

Metabolite NameAbbreviationRole in Pathway
15-keto-Prostaglandin F2α15-keto-PGF2αInitial, unstable product of 15-PGDH action
13,14-dihydro-15-keto-Prostaglandin F2αPGFMMajor, stable circulating metabolite
5α, 7α-dihydroxy-11-keto tetranorprostane 1,16-dioic acidPGF2α-UMKey downstream urinary metabolite

Influence of Fluorination on Metabolic Stability and Biological Half-Life in Preclinical Models

The introduction of fluorine atoms into prostaglandin analogs is a key strategy to enhance their metabolic stability and prolong their biological half-life. glpbio.commdpi.comsci-hub.box The addition of two electron-withdrawing fluorine atoms at the C-16 position, as in 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha, serves to sterically and electronically hinder the action of 15-PGDH. nih.govglpbio.comcaymanchem.com

Comparative Metabolic Profiles of this compound with Endogenous Prostanoids and Related Analogs

The metabolic profile of this compound stands in stark contrast to that of endogenous PGF2α and differs from other synthetic analogs.

Versus Endogenous PGF2α: Endogenous PGF2α is subject to rapid and efficient inactivation, primarily driven by 15-PGDH, leading to a very short biological half-life. Its physiological effects are therefore transient and localized. The 16,16-difluoro analog, by being resistant to this primary degradation pathway, is fundamentally more stable and persists in a biologically active or potentially active form for a longer period. nih.govresearchgate.net

Versus Other Synthetic Analogs: Other modifications have also been employed to increase metabolic stability. For example, placing a methyl group at the C-15 position (e.g., 15-methyl-PGF2α) or at C-16 (e.g., 16,16-dimethyl-PGE2) also blocks the action of 15-PGDH. nih.gov However, the subsequent metabolic routes, such as the efficiency of beta-oxidation, can differ between these analogs. nih.gov The 13,14-dihydro structure of the title compound indicates that it has already undergone one of the key steps in the metabolic cascade (reduction of the C13-14 double bond). The addition of the 16,16-difluoro groups provides a distinct and potent mechanism to prevent further degradation at the C-15 position, a feature that distinguishes it from both endogenous prostaglandins and other classes of synthetic analogs. nih.govglpbio.com

Table 2: Comparative Metabolic Stability of Prostaglandin Analogs

CompoundKey Structural FeatureSusceptibility to 15-PGDHResulting Metabolic Stability
Prostaglandin F2αUnmodifiedHighLow (rapidly degraded)
15-methyl-PGF2αMethyl group at C-15LowHigh
13,14-dihydro-16,16-difluoro PGF2αDihydro at C13-14; Difluoro at C-16Very LowVery High

Molecular and Cellular Pharmacology of 13,14 Dihydro 16,16 Difluoro Prostaglandin F2alpha and Analogs

Prostaglandin (B15479496) Receptor Interactions and Downstream Signaling Pathways

The biological actions of PGF2α and its analogs are initiated by their binding to and activation of the FP receptor, a member of the G protein-coupled receptor (GPCR) superfamily. nih.govresearchgate.net

The FP receptor is the primary target for PGF2α and its analogs. The binding affinity and functional potency of these ligands determine their biological efficacy. Synthetic analogs, such as latanoprost (B1674536) acid (a 13,14-dihydro analog) and tafluprost (B1681877) acid (a fluorinated analog), have been developed to exhibit high affinity and selectivity for the FP receptor. nih.gov For instance, latanoprost acid demonstrates a high affinity for the FP receptor with an EC50 value of 3.6 nM. nih.gov The saturation of the 13,14 double bond in some analogs can improve the selectivity for the FP receptor over other prostanoid receptors. nih.gov

CompoundReceptor TargetReported Potency (EC50)
Latanoprost AcidFP Receptor3.6 nM
Latanoprost AcidEP1 Receptor6.9 µM
Latanoprost AcidEP3 Receptor17 µM

This table presents the functional potency (EC50) of Latanoprost Acid at the FP receptor compared to its significantly lower potency at EP1 and EP3 receptors, highlighting its selectivity. Data sourced from nih.gov.

Recent cryo-electron microscopy (cryo-EM) studies of the human FP receptor in complex with agonists like carboprost (B24374) and latanoprost-free acid have provided high-resolution insights into ligand binding and receptor activation. nih.gov These structures reveal that PGF2α analogs bind in an L-shaped conformation within a pocket formed by the receptor's transmembrane helices. researchgate.netnih.gov

The carboxyl group of the ligand's α-chain forms crucial interactions in a hydrophilic sub-pocket near the extracellular side. nih.gov The five-membered ring and the hydrophobic ω-chain of the prostaglandin analog are situated deeper within the transmembrane bundle. researchgate.netnih.gov Upon agonist binding, a key conformational change is triggered, involving a "toggle switch" residue (W2626.48). The movement of this residue initiates a cascade of conformational rearrangements in the transmembrane helices, leading to the opening of an intracellular cavity for G protein coupling and subsequent receptor activation. nih.gov

The FP receptor primarily couples to the Gq/11 family of heterotrimeric G proteins. researchgate.netnih.gov Activation of the FP receptor leads to the stimulation of phospholipase C (PLC), which is a characteristic downstream effector of Gq proteins. nih.gov Cryo-EM structures of the FP receptor in its active state show the specific interface between the receptor and the Gq protein, explaining this coupling preference. nih.gov The structural arrangement of the intracellular loops and the eighth helix of the FP receptor creates a complementary surface that is recognized by the Gαq subunit, ensuring selective signal transduction. nih.govnih.gov This selective coupling to Gq is a defining feature of the FP receptor within the broader prostanoid receptor family, which exhibits diverse G protein coupling preferences (Gq, Gs, or Gi). nih.gov

While PGF2α analogs are designed for high selectivity towards the FP receptor, some degree of cross-reactivity with other prostanoid receptors can occur. The prostanoid receptor family includes receptors for prostaglandin D2 (DP), prostaglandin E2 (EP subtypes EP1-4), prostacyclin (IP), and thromboxane (B8750289) (TP). nih.gov

Studies comparing various PGF2α analogs have found that they often show a relatively higher affinity for the EP3 receptor compared to other prostaglandin receptors, although their affinity for the FP receptor remains significantly higher. researchgate.net For example, latanoprost acid is over 100 times more selective for the FP receptor compared to the EP3 receptor. nih.gov This off-target activation of the EP3 receptor is thought to contribute to some of the side effects of certain PGF2α analogs used in clinical settings. nih.gov The structural similarities between the binding pockets of the FP and EP3 receptors may account for this observed cross-reactivity. researchgate.net The introduction of modifications, such as the saturation of the 13,14-double bond or fluorination, is a strategy employed to enhance the selectivity profile of these analogs. nih.gov

CompoundPrimary Receptor TargetNotable Off-Target Receptor(s)General Selectivity Profile
PGF2α and Analogs (e.g., Carboprost)FPEP3High affinity for FP, with some cross-reactivity at EP3. nih.govresearchgate.net
Latanoprost AcidFPEP1, EP3Highly selective for FP, with significantly lower potency at EP1 and EP3. nih.gov

This table provides a comparative overview of the receptor selectivity for PGF2α analogs, highlighting the primary target and common off-target interactions within the prostanoid receptor family.

Intracellular Signal Transduction Cascades Activated by Prostanoid Analogs

Activation of the FP receptor by PGF2α or its analogs initiates a cascade of intracellular signaling events that mediate the compound's physiological effects.

The canonical signaling pathway for the FP receptor does not directly involve the modulation of adenylate cyclase or cyclic AMP (cAMP) production. As the FP receptor preferentially couples to Gq proteins, its activation leads to the stimulation of phospholipase C (PLC). nih.govnih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). researchgate.net

However, there can be crosstalk between this primary Gq pathway and other signaling systems. For instance, in some cell types, PGF2α has been shown to induce phosphorylation of the ERK1/2 kinase through a pathway involving PLC and protein kinase A (PKA). nih.gov Since PKA is a classic downstream effector of the cAMP pathway, this suggests an indirect link or convergence of signaling cascades. Prostanoid receptors that couple to Gs (like EP2, EP4, DP1, and IP) directly stimulate adenylate cyclase to increase cAMP levels, while those that couple to Gi (like EP3 and DP2) inhibit adenylate cyclase and decrease cAMP. guidetopharmacology.org The FP receptor's primary mechanism, however, remains distinct from direct regulation of the adenylate cyclase/cAMP axis.

Activation of Other Related Signaling Enzymes and Pathways

Prostaglandin F2α and its analogs are known to activate a variety of intracellular signaling pathways upon binding to the G-protein coupled FP receptor. This activation is cell-type specific and can lead to a cascade of downstream events. The primary signaling pathway activated by PGF2α involves the Gq alpha subunit, which stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). nih.gov

Beyond this canonical pathway, PGF2α has been shown to engage other significant signaling cascades. These include several members of the mitogen-activated protein kinase (MAPK) family, such as the extracellular signal-regulated kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). nih.gov The activation of these pathways can influence a wide range of cellular processes, including gene expression, proliferation, and differentiation. For instance, in Graves' ophthalmopathy orbital fibroblasts, PGF2α's inhibitory effect on adipogenesis is mediated through the hyperactivation of ERK phosphorylation. nih.gov

The table below summarizes the key signaling enzymes and pathways activated by PGF2α.

Signaling Enzyme/PathwayDownstream EffectsCellular Context Example
Phospholipase C (PLC) IP3 and DAG production, leading to increased intracellular Ca2+ and PKC activation.Human luteinized granulosa cells nih.gov
Protein Kinase C (PKC) Phosphorylation of target proteins, modulation of enzyme activity.Human luteinized granulosa cells nih.gov
ERK1/2 (MAPK) Regulation of transcription factors, cell proliferation and differentiation.Graves' ophthalmopathy orbital fibroblasts nih.gov
p38 (MAPK) Inflammatory responses, cell stress responses.Not specified in provided context
JNK (MAPK) Apoptosis, inflammatory responses.Not specified in provided context

Molecular Mechanisms Underlying Cellular Responses

The activation of the aforementioned signaling pathways by PGF2α and its analogs leads to complex changes in cellular function, which are ultimately driven by alterations in gene expression profiles.

Regulation of Gene Expression Profiles (e.g., PPARγ, C/EBPα, LPL, Cyr61, CTGF)

PGF2α has been demonstrated to be a potent regulator of gene expression involved in various physiological and pathological processes, including adipogenesis and tissue remodeling.

PPARγ and C/EBPα: In the context of adipocyte differentiation, PGF2α acts as a potent inhibitor. nih.govjst.go.jp This anti-adipogenic effect is mediated, at least in part, through the suppression of two master regulators of adipogenesis: Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.gov The signaling pathway involves a Gαq-Calcium-Calcineurin-dependent mechanism that prevents the expression of both PPARγ and C/EBPα. nih.gov This inhibitory action highlights a key role for PGF2α in modulating fat tissue formation.

Lipoprotein Lipase (LPL): While direct regulation of Lipoprotein Lipase (LPL) by PGF2α is not extensively documented, studies on other prostaglandins (B1171923), such as PGE2, have shown an inhibitory effect on LPL gene expression in macrophages. nih.govnih.gov Given the often-overlapping biological activities of prostaglandins, it is plausible that PGF2α or its analogs could exert a similar regulatory effect on LPL, a key enzyme in lipid metabolism. Research on PGF2α analogs like latanoprost has shown a significant suppression of LPL expression during adipocyte differentiation. researchgate.net

Cyr61 and CTGF: PGF2α has been identified as a significant inducer of the expression of Cysteine-rich angiogenic protein 61 (Cyr61) and Connective Tissue Growth Factor (CTGF). These are members of the CCN family of matricellular proteins involved in cell adhesion, migration, and extracellular matrix remodeling. The upregulation of Cyr61 and CTGF by PGF2α suggests a role for this prostaglandin in processes such as wound healing and fibrosis.

The following table provides a summary of the regulatory effects of PGF2α on the specified genes.

GeneRegulation by PGF2αFunctional Consequence
PPARγ Inhibition of expressionSuppression of adipocyte differentiation nih.gov
C/EBPα Inhibition of expressionSuppression of adipocyte differentiation nih.gov
LPL Likely Inhibition (based on analogs and other PGs)Reduced lipid uptake and metabolism nih.govresearchgate.net
Cyr61 Upregulation of expressionModulation of cell adhesion and matrix remodeling
CTGF Upregulation of expressionModulation of cell adhesion and matrix remodeling

Analytical Methodologies for 13,14 Dihydro 16,16 Difluoro Prostaglandin F2alpha and Metabolites in Research Studies

Advanced Chromatographic and Spectrometric Techniques for Quantitative Analysis

Mass spectrometry-based methods are the preferred techniques for the analysis of prostanoids due to their high sensitivity, specificity, and selectivity, which allows for the simultaneous detection of multiple analytes without the need for extensive derivatization springernature.comdmbj.org.rsnih.gov.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the accurate determination of prostaglandins (B1171923) and their analogs in biological samples springernature.com. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For the analysis of 13,14-dihydro-16,16-difluoro Prostaglandin (B15479496) F2alpha, a reversed-phase LC column would separate the analyte from other lipids and isomers prior to introduction into the mass spectrometer. Electrospray ionization (ESI) is typically used to generate ions from the prostaglandin molecules.

In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored using a technique called Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces chemical noise nih.gov. The quantification is typically achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard, such as a deuterated version of the target compound, to correct for variations during sample preparation and analysis nih.govcaymanchem.com. LC-MS/MS methods for related prostaglandins have demonstrated high precision and accuracy, with low coefficients of variation and limits of quantification in the picogram-per-milliliter range nih.govresearchgate.net.

Table 1: Representative LC-MS/MS Parameters for Prostaglandin Analysis Note: These parameters are based on published methods for structurally similar prostaglandins and serve as a template for the analysis of 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha.

ParameterExample ValueReference
Analyte Prostaglandin E2 (PGE2) nih.gov
Precursor Ion (m/z) 351 nih.gov
Product Ion (m/z) 189 nih.gov
Internal Standard PGE2-d4 nih.govnih.gov
Linearity Range 1 pg to 100 ng nih.gov
Intra-day Precision (% CV) < 5% nih.gov
Inter-day Precision (% CV) < 3% nih.gov
Limit of Detection (LOD) 20 pg/mL nih.gov

High Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry is fundamental for the detection and quantification of prostaglandin analogs. The key to this technique is the chromatographic separation, which is essential for distinguishing between structurally similar isomers that may have nearly identical mass-to-charge ratios but different biological activities nih.govdiva-portal.org.

Different types of HPLC columns, such as C18 or phenyl-hexyl, are used to achieve optimal separation based on the polarity of the prostanoids diva-portal.org. The mobile phase typically consists of a mixture of an aqueous solvent (like water with a small percentage of formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) nih.govdiva-portal.org. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate a wide range of prostanoids within a single analytical run diva-portal.org. The high resolving power of modern HPLC and Ultra-High Performance Liquid Chromatography (UHPLC) systems allows for the separation of geometric isomers, ensuring accurate quantification by the subsequent MS/MS detector nih.gov.

Immunoassay-Based Detection Methods for Prostanoid Metabolites (e.g., Radioimmunoassays, ELISA)

Before the widespread adoption of mass spectrometry, immunoassays were the primary methods for quantifying prostaglandins and their metabolites. These methods rely on the specific binding of an antibody to its target antigen.

Radioimmunoassays (RIAs) were developed for key metabolites of PGF2alpha, such as 15-keto-13,14-dihydro-PGF2alpha and 5α,7α-dihydroxy-11-ketotetranorprosta-1,16-dioic acid nih.gov. In a typical RIA, a known quantity of a radiolabeled prostaglandin competes with the unlabeled prostaglandin in the biological sample for a limited number of antibody binding sites. The amount of radioactivity measured in the antibody-bound fraction is inversely proportional to the concentration of the prostaglandin in the sample. These assays can achieve sensitivities in the low picogram range and can often be performed on unextracted biological samples like plasma or urine nih.gov.

Enzyme-Linked Immunosorbent Assay (ELISA) is another common immunoassay format. In a competitive ELISA for prostanoids, a microplate is pre-coated with the target analyte elabscience.com. The sample is incubated in the wells along with a fixed amount of a specific antibody. The antibody will bind to either the analyte in the sample or the analyte coated on the plate. A secondary antibody conjugated to an enzyme (like horseradish peroxidase) is then added, followed by a substrate that produces a measurable color change elabscience.com. The color intensity is inversely proportional to the concentration of the analyte in the sample. While ELISAs are suitable for high-throughput screening, they can sometimes suffer from a lack of specificity due to cross-reactivity with other structurally related compounds dmbj.org.rs.

Table 2: Comparison of Immunoassay Techniques for Prostanoid Metabolite Detection

FeatureRadioimmunoassay (RIA)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Competitive binding between radiolabeled and unlabeled antigen for a specific antibody. nih.govCompetitive binding for a specific antibody, with detection via an enzyme-substrate reaction. elabscience.com
Label Radioactive Isotope (e.g., ³H)Enzyme (e.g., HRP, Alkaline Phosphatase) elabscience.comnih.gov
Sensitivity High (low picogram range) nih.govHigh (picogram to nanogram range) nih.gov
Throughput ModerateHigh
Major Limitation Use of radioactive materials; potential for cross-reactivity.Potential for lower specificity and accuracy compared to MS methods due to cross-reactivity. dmbj.org.rs

Strategies for Metabolic Profiling and Identification of Novel Metabolites

Understanding the metabolic fate of this compound is essential for interpreting its biological activity. The metabolic pathway of the parent compound, PGF2alpha, is well-characterized. The initial step involves oxidation at the C-15 hydroxyl group to form 15-keto-PGF2alpha, followed by the reduction of the C-13,14 double bond to yield 15-keto-13,14-dihydro-PGF2alpha nih.gov. This metabolite is a primary parameter for monitoring prostaglandin production but has a short half-life nih.gov.

Further degradation through β-oxidation and ω-oxidation leads to the formation of more polar, long-lived metabolites, such as the tetranor derivative 5α,7α-dihydroxy-11-ketotetranorprostane-1,16-dioic acid, which is a major urinary metabolite nih.govnih.gov. These later-appearing metabolites can remain elevated in circulation for hours and may serve as more reliable biomarkers of prostaglandin production over time nih.gov.

For this compound, the difluoro substitution at C-16 is expected to inhibit β-oxidation, potentially altering the metabolic profile and leading to the formation of different or longer-lasting metabolites glpbio.com. Strategies to identify these novel metabolites involve incubating the compound in relevant biological systems (e.g., liver microsomes) and analyzing the products using high-resolution mass spectrometry to determine their elemental composition and structure. Techniques like two-dimensional thin-layer chromatography (TLC) combined with autoradiography have also been used historically to separate and visualize profiles of radiolabeled metabolites nih.gov.

Optimization of Sample Preparation Techniques for Biological Matrices in Research

Effective sample preparation is a critical step to ensure accurate and reproducible results in prostaglandin analysis. The goal is to isolate the analytes of interest from complex biological matrices like plasma, urine, or tissue homogenates, removing interfering substances such as proteins and phospholipids, and concentrating the sample to improve detection limits springernature.comcreative-proteomics.com.

Liquid-Liquid Extraction (LLE) is a classic method where organic solvents (e.g., a hexane/ethyl acetate (B1210297) mixture) are used to extract the less polar prostaglandins from the aqueous biological sample nih.gov. The sample is often acidified first to ensure the prostaglandins are in their protonated, less polar form, which improves extraction efficiency nih.gov.

Solid-Phase Extraction (SPE) is a more refined and commonly used technique that offers cleaner extracts and higher recoveries springernature.comcreative-proteomics.com. In a typical SPE protocol for prostaglandins, the sample is passed through a cartridge containing a solid adsorbent (e.g., C18). The prostaglandins are retained on the sorbent while more polar, interfering compounds are washed away. The purified prostaglandins are then eluted with an organic solvent.

Table 3: General Protocol for Solid-Phase Extraction (SPE) of Prostaglandins

StepDescriptionTypical Reagents
1. Conditioning The sorbent is wetted to activate it for sample binding.Methanol, followed by water or buffer.
2. Sample Loading The pre-treated biological sample (e.g., acidified plasma) is passed through the cartridge.Acidified biological sample.
3. Washing Interfering substances are removed from the cartridge.Aqueous buffer, followed by a weak organic solvent (e.g., hexane).
4. Elution The retained prostaglandins are collected from the cartridge.A stronger organic solvent like ethyl acetate or methanol.

Regardless of the method, the addition of an antioxidant like butylated hydroxytoluene (BHT) during preparation can prevent the free radical-catalyzed peroxidation of the analytes nih.gov. Furthermore, the use of an internal standard added at the beginning of the procedure is crucial to control for any loss of the analyte during the extraction and concentration steps nih.gov.

Future Research Directions and Unexplored Avenues for 13,14 Dihydro 16,16 Difluoro Prostaglandin F2alpha Research

Rational Design and Synthesis of Novel Fluorinated Prostaglandin (B15479496) F2alpha Analogs with Enhanced Receptor Specificity

The future of prostaglandin-based therapeutics lies in the ability to design molecules that interact with high specificity to a single receptor subtype, thereby maximizing therapeutic effects while minimizing off-target side effects. Prostaglandin F2α (PGF2α) primarily acts through the FP receptor, but cross-reactivity with other prostanoid receptors can occur. nih.gov The development of novel fluorinated PGF2α analogs, including derivatives of 13,14-dihydro-16,16-difluoro PGF2α, is a critical avenue of research aimed at achieving superior receptor selectivity.

Rational drug design, informed by structural biology and computational modeling, will be instrumental. Cryo-electron microscopy structures of the human FP receptor have already begun to reveal the molecular basis for ligand selectivity. nih.gov This structural information can guide the synthesis of new analogs with modifications aimed at optimizing interactions within the FP receptor's binding pocket while creating steric or electronic hindrances to prevent binding to other receptors like the EP3 receptor. nih.gov

Key synthetic strategies will continue to evolve. Convergent synthesis approaches, which allow for the late-stage combination of complex molecular fragments, are highly advantageous for creating a diverse library of analogs efficiently. nih.govgoogle.com These methods facilitate the systematic modification of different parts of the prostaglandin scaffold to probe structure-activity relationships. nih.gov For instance, research on 13,14-dihydro PGF1α analogues has shown that removing double bonds in the side chains can improve the selectivity for the FP receptor over other prostaglandin receptors. nih.gov Future work could apply similar principles to the 13,14-dihydro-16,16-difluoro PGF2α backbone, exploring how further saturation or modification of the side chains impacts binding affinity and selectivity.

Research ObjectiveApproachRationalePotential Outcome
Enhance FP Receptor SelectivityUtilize cryo-EM structural data of the FP receptor to guide computational docking of novel analog designs. nih.govTo predict binding affinities and identify key structural modifications that favor FP receptor interaction over other prostanoid receptors.Analogs with higher potency and significantly reduced off-target effects.
Improve Synthetic EfficiencyEmploy and refine convergent synthesis strategies (e.g., Julia-Lythgoe olefination, chemoenzymatic methods). nih.govgoogle.comnih.govTo rapidly generate a diverse library of fluorinated analogs for screening by allowing for modular assembly.Faster identification of lead compounds with desirable pharmacological profiles.
Investigate Structure-Activity Relationships (SAR)Systematically modify the α- and ω-chains of the 13,14-dihydro-16,16-difluoro PGF2α core.To understand how different functional groups and stereochemistries influence receptor binding and activation.A clear set of design principles for creating highly selective and potent FP receptor agonists.

Elucidation of Undiscovered Molecular Targets and Cellular Signaling Pathways

While the FP receptor is the primary target of PGF2α, there is growing evidence that its analogs may have more complex signaling roles than previously understood. A significant future research direction is to determine if 13,14-dihydro-16,16-difluoro PGF2α interacts with novel, undiscovered molecular targets or modulates non-canonical signaling pathways. The biological activities of this specific difluoro analog have not been thoroughly evaluated, presenting a major knowledge gap and an opportunity for discovery. glpbio.com

Research has shown that exogenous PGF2α and its analogs can stimulate the release of other endogenous prostaglandins (B1171923), such as PGE2 and PGD2, in ocular tissues. nih.gov This finding suggests a potential signaling cascade where the initial interaction with the FP receptor triggers a broader prostanoid response, which could be responsible for some of the compound's ultimate physiological effects. nih.gov Future studies should investigate whether 13,14-dihydro-16,16-difluoro PGF2α also induces this "PG-induced PG release" and identify the downstream receptors and pathways involved.

Furthermore, prostanoids can influence a wide array of signaling molecules, including those involved in cytokine signaling and apoptosis. plos.orgnih.gov It is plausible that 13,14-dihydro-16,16-difluoro PGF2α could modulate cellular processes through mechanisms independent of, or downstream from, classical G-protein coupling. Investigating its effects on intracellular calcium mobilization, cyclic AMP (cAMP) levels, and the activation of various protein kinases will be crucial. nih.gov For example, a metabolite of PGE2, 13,14-dihydro-15-keto-PGE2, has been shown to alleviate opioid-induced constipation by modulating the 5-HT pathway, demonstrating that prostanoid metabolites can have distinct biological roles. nih.gov

Development of Advanced Animal Models for Comprehensive Physiological Role Investigations

To fully understand the in vivo relevance of 13,14-dihydro-16,16-difluoro PGF2α, it is essential to move beyond simple in vitro assays and utilize sophisticated animal models. While studies on PGF2α analogs have been conducted in various species, including sheep, monkeys, cats, and rabbits, future research requires more targeted approaches. nih.govnih.gov

The development and use of genetically engineered mouse models, such as FP receptor knockout (KO) and knock-in (KI) mice, will be invaluable. These models allow researchers to definitively determine which physiological effects of the difluoro analog are mediated through the FP receptor and which might occur through other targets. Comparing the response to the compound in wild-type versus KO mice can isolate FP-receptor-independent activities.

Moreover, disease-specific animal models are needed to test the therapeutic potential of novel analogs. For instance, in ophthalmology, models of glaucoma in rabbits or non-human primates are standard for evaluating intraocular pressure-lowering effects. nih.gov For reproductive applications, luteolysis can be studied in sheep or cattle. nih.gov The creation of more refined models, perhaps incorporating genetic predispositions or specific environmental triggers relevant to human diseases, would provide more translatable data.

A burgeoning area is the use of organoid models. Organoids derived from farm and companion animals, and increasingly from human tissues, offer a powerful bridge between 2D cell culture and whole-animal studies. frontiersin.org These self-organizing 3D structures mimic the architecture and function of the originating tissue, providing a more physiologically relevant in vitro system to study tissue-specific responses to compounds like 13,14-dihydro-16,16-difluoro PGF2α. frontiersin.org

Model TypeSpecific ExampleResearch ApplicationAdvantage
Genetically Engineered ModelsFP Receptor Knockout (KO) MouseTo identify FP receptor-independent effects of 13,14-dihydro-16,16-difluoro PGF2α.Provides definitive evidence for on-target vs. off-target mechanisms.
Disease-Specific ModelsCarrageenan-induced inflammation models. madbarn.comnih.govTo evaluate the pro- or anti-inflammatory potential of the compound in a relevant pathological context.Allows for assessment of therapeutic efficacy in a system that mimics aspects of human disease.
Organoid ModelsCanine or human bladder organoids. frontiersin.orgTo study the compound's effect on smooth muscle contractility or cell proliferation in a tissue-like environment.High physiological relevance in an in vitro setting; potential to reduce reliance on live animal testing.

Q & A

Q. What methodological approaches are recommended for detecting 13,14-dihydro-16,16-difluoro Prostaglandin F2α in biological samples?

  • Answer : Detection requires specialized techniques due to structural modifications (e.g., difluoro groups and dihydro saturation).
    • ELISA : Competitive inhibition enzyme immunoassays (e.g., Prostaglandin F2α ELISA kits) are validated for quantitative measurement in serum/plasma, with a sensitivity of 3.97 pg/mL and a linear range of 9.88–800 pg/mL .
    • LC-MS/MS : For higher specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 11β-prostaglandin F2α-d4) is preferred. This method resolves structural analogs and minimizes cross-reactivity .
    • Validation : Include spike-and-recovery tests in biological matrices (e.g., plasma, cerebrospinal fluid) to account for matrix effects .

Q. How does 13,14-dihydro-16,16-difluoro Prostaglandin F2α differ functionally from native Prostaglandin F2α?

  • Answer : The difluoro modification at C16 enhances metabolic stability by reducing β-oxidation, while the 13,14-dihydro saturation alters receptor binding kinetics.
    • Receptor Affinity : Studies suggest reduced affinity for the FP receptor compared to native PGF2α, impacting vasoconstrictive and luteolytic activities .
    • Biological Half-Life : Increased stability in plasma (e.g., t₁/₂ >2 hours vs. <30 minutes for native PGF2α) enables prolonged in vivo studies .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on 13,14-dihydro-16,16-difluoro PGF2α levels in biofluids across studies?

  • Answer : Contradictions often arise from methodological variability:
    • Sample Handling : Degradation during storage (e.g., freeze-thaw cycles) or improper use of enzyme inhibitors (e.g., indomethacin) can skew results. Validate protocols with spiked controls .
    • Assay Specificity : Cross-reactivity with metabolites (e.g., 15-keto-13,14-dihydro PGF2α) is common in immunoassays. Confirm results with orthogonal methods like LC-MS .
    • Population Variability : Differences in patient cohorts (e.g., preterm labor vs. healthy subjects) may reflect physiological context, not assay error .

Q. What experimental designs are optimal for studying the oxidative stress response modulated by 13,14-dihydro-16,16-difluoro PGF2α?

  • Answer : Use genetically modified models and multi-omics approaches:
    • Gene Knockout Models : CRISPR-Cas9 disruption of prostaglandin synthase genes (e.g., TcPGF2αS in Trypanosoma cruzi) reveals compensatory pathways in oxidative stress regulation .
    • ROS Quantification : Combine fluorescent probes (e.g., DCFH-DA) with transcriptomic profiling to link PGF2α signaling to redox-sensitive genes (e.g., SOD1, GPX4) .
    • Dosage Optimization : Titrate concentrations (0.1–10 µM) to avoid non-specific effects, as high doses may induce artifactual apoptosis .

Q. How can synthetic routes for 13,14-dihydro-16,16-difluoro PGF2α be validated for purity and stereochemical integrity?

  • Answer : Employ a combination of analytical and spectroscopic methods:
    • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IG-3 with heptane/ethanol gradients .
    • NMR : Confirm stereochemistry at C9, C11, and C15 using ¹H-¹H COSY and NOESY .
    • Mass Spectrometry : High-resolution MS (e.g., Orbitrap Fusion) verifies molecular formula (C20H32F2O5) and detects fluorination byproducts .

Methodological Challenges and Solutions

Q. What are the limitations of immunoassays for quantifying 13,14-dihydro-16,16-difluoro PGF2α in complex matrices?

  • Answer :
    • Cross-Reactivity : Antibodies may bind to structurally similar eicosanoids (e.g., 11β-PGF2α). Pre-absorb samples with protein A/G to remove interfering antibodies .
    • Matrix Effects : Hemolyzed plasma or lipid-rich samples reduce accuracy. Use solid-phase extraction (e.g., C18 cartridges) for cleanup .
    • Dynamic Range : Dilute samples beyond the kit’s upper limit (800 pg/mL) and validate with standard additions .

Q. How can researchers address discrepancies between in vitro and in vivo data for 13,14-dihydro-16,16-difluoro PGF2α?

  • Answer :
    • Pharmacokinetic Profiling : Measure metabolite levels (e.g., 15-keto derivatives) in plasma over time to assess in vivo stability .
    • Tissue-Specific Delivery : Use targeted nanoparticles or prodrugs to mimic in vitro exposure levels in specific organs (e.g., corpus luteum) .
    • Data Normalization : Express results relative to housekeeping eicosanoids (e.g., PGE2) to control for inter-individual variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-dihydro-16,16-difluoro Prostaglandin F2alpha
Reactant of Route 2
13,14-dihydro-16,16-difluoro Prostaglandin F2alpha

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。